

# Unveiling the Crystalline Architecture of Calcium Lactate Monohydrate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Calcium lactate monohydrate

Cat. No.: B1234476

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A comprehensive analysis of the crystal structure of calcium L-lactate monohydrate provides critical insights for researchers, scientists, and professionals in drug development. This technical guide synthesizes crystallographic data and experimental protocols to offer a detailed understanding of this important pharmaceutical and food ingredient.

## Core Crystallographic Data

The crystal structure of calcium L-lactate monohydrate (CLM) has been determined through advanced X-ray diffraction techniques. The key quantitative data, essential for characterization and computational modeling, are summarized below. This data is foundational for understanding the compound's stability, solubility, and bioavailability.

Crystallographic Parameter	Value
Crystal System	Monoclinic
Space Group	P2 <sub>1</sub>
Unit Cell Dimensions	
a (Å)	17.653(4)
b (Å)	6.556(1)
c (Å)	8.825(2)
α (°)	90
β (°)	100.81(2)
γ (°)	90
Unit Cell Volume (Å <sup>3</sup> )	1004.3(4)
Z (Formula Units/Unit Cell)	4
Calculated Density (g/cm <sup>3</sup> )	1.565

## Experimental Protocol: Structure Determination

The determination of the crystal structure of calcium L-lactate monohydrate was achieved through powder X-ray diffraction (PXRD), a powerful non-destructive technique. The following outlines the key experimental steps employed.

### Sample Preparation and Data Collection

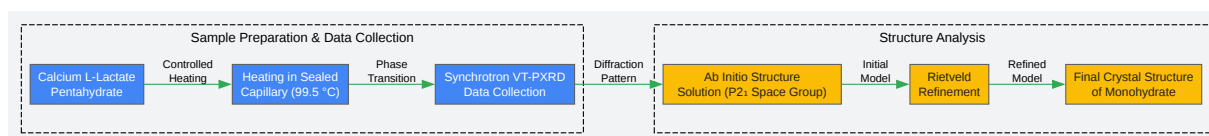
A high-quality diffractogram of calcium L-lactate monohydrate was obtained from a sample of calcium L-lactate pentahydrate heated in a sealed environment. The experiment was conducted at a controlled temperature of 99.5 °C. Synchrotron variable-temperature powder X-ray diffraction (VT-PXRD) data were collected to monitor the phase transitions and isolate the monohydrate form.

### Structure Solution and Refinement

The crystal structure was solved ab initio from the high-resolution powder diffraction data. The monoclinic  $P2_1$  space group was identified, and the asymmetric unit was found to contain two calcium lactate moieties and two water molecules. The final structural model was refined using the Rietveld method to achieve a good fit between the observed and calculated diffraction patterns.

## Visualizing the Experimental Workflow

To elucidate the process of obtaining and analyzing the crystal structure, the following workflow diagram is provided.

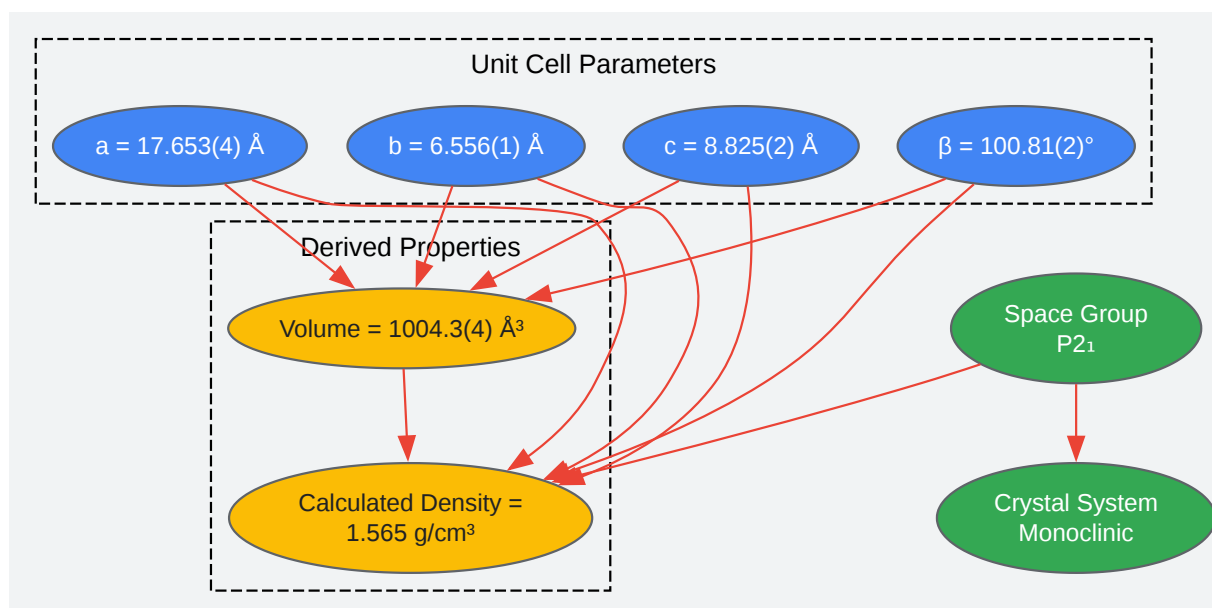


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*Experimental workflow for the crystal structure determination of **calcium lactate monohydrate**.*

## Logical Relationship of Crystallographic Data

The relationship between the fundamental crystallographic parameters is crucial for a complete understanding of the crystal lattice. The following diagram illustrates this interconnectedness.



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*Interrelationship of the crystallographic data for **calcium lactate monohydrate**.*

This in-depth guide provides the foundational knowledge for further research and development involving **calcium lactate monohydrate**. The precise structural information is invaluable for applications ranging from formulation science to quality control.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)